5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazoloquinazoline family, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves a multi-component condensation reaction. One common method involves the reaction of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters . The reaction is carried out in the presence of weak organic bases such as triethylamine (TEA) in dimethylformamide (DMF) at 50°C for about 1 hour . The resulting product is a yellow crystalline compound that is soluble in DMSO and DMF but poorly soluble in ethanol and isopropanol .
Chemical Reactions Analysis
5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the thioxo group, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of MALT1 protease, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the proliferation of B cell lymphoma cells . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar compounds to 5-Oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide include other thiazoloquinazoline derivatives such as:
5-Oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline: This compound shares a similar core structure but lacks the phenethyl and carboxamide groups.
N-(2,3-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide: This derivative includes a thieno[2,3-e]pyrimidine ring, which provides different biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C19H15N3O2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-oxo-N-(2-phenylethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17-13-8-4-5-9-14(13)22-16(21-17)15(26-19(22)25)18(24)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,23) |
InChI Key |
MMIGZOYGTJNSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Origin of Product |
United States |
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